3,5-dichlorothiophene-2-carbaldehyde
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Overview
Description
3,5-Dichlorothiophene-2-carbaldehyde is an organic compound with the molecular formula C5H2Cl2OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichlorothiophene-2-carbaldehyde typically involves the chlorination of thiophene derivatives. One common method includes the reaction of thiophene-2-carbaldehyde with chlorine gas in the presence of a catalyst. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using specialized equipment to handle chlorine gas safely. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichlorothiophene-2-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4
Properties
CAS No. |
67482-51-3 |
---|---|
Molecular Formula |
C5H2Cl2OS |
Molecular Weight |
181 |
Purity |
95 |
Origin of Product |
United States |
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